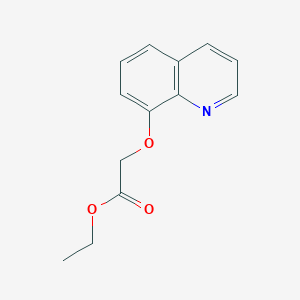![molecular formula C26H34ClNO5 B2859240 2-Chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one CAS No. 730949-62-9](/img/structure/B2859240.png)
2-Chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one” is a complex organic molecule. It is a derivative of the phenethylamine class . The molecule contains a chloro group, an ethanone group, and multiple ethoxy groups attached to a tetrahydroisoquinoline structure .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a cyclic structure. The compound contains a tetrahydroisoquinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring . This ring is substituted with ethoxy groups at the 6 and 7 positions, and a complex side chain at the 1 position .Applications De Recherche Scientifique
Dopamine D-1 Antagonist Activity
Research on isomeric tetrahydroisoquinolines, which share structural similarities with the compound , has demonstrated their potential as dopamine D-1 antagonists. These compounds were synthesized and evaluated for their ability to antagonize dopamine D-1 receptors, an important target for neurological disorders treatment. The findings suggest that specific structural modifications can enhance antagonist potency, providing a pathway for developing new therapeutic agents (Riggs, Nichols, Foreman, & Truex, 1987).
Antioxidant and Anti-diabetic Agents
A study on novel chloroquinoline derivatives, including those with structural elements related to the compound of interest, highlighted their potential as antioxidants and anti-diabetic agents. These compounds exhibited significant antioxidant activity, comparable to ascorbic acid, and were investigated for their ability to bind to calf thymus DNA (CT-DNA). Molecular docking studies further supported their potential as effective anti-diabetic agents by inhibiting a key protein involved in glucose metabolism (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).
Synthesis of Isoquinoline Derivatives
The synthesis and structural elucidation of isoquinoline derivatives, including those with chloro and methoxy substitutions, provide insights into the versatility of this chemical scaffold in medicinal chemistry. These compounds have been synthesized through various chemical reactions and evaluated for their potential biological activities, demonstrating the broad applicability of isoquinoline derivatives in drug development (Croisy-Delcey, Bisagni, Huel, Zilberfarb, & Croisy, 1991).
Fluorescent Probe for Zn2+ Detection
A study on a pyrazolo-quinoline scaffold, which is structurally related to the compound , described its use as a reversible colorimetric fluorescent probe for selective detection of Zn2+ ions. This application is particularly relevant for biological and environmental monitoring, showcasing the utility of such compounds in analytical chemistry (Kasirajan, Krishnaswamy, Raju, Mahalingam, Sadasivam, Subramaniam, & Ramasamy, 2017).
Propriétés
IUPAC Name |
2-chloro-1-[1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClNO5/c1-5-30-22-10-9-18(14-23(22)31-6-2)13-21-20-16-25(33-8-4)24(32-7-3)15-19(20)11-12-28(21)26(29)17-27/h9-10,14-16,21H,5-8,11-13,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIXIQXPSOLPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C(=O)CCl)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

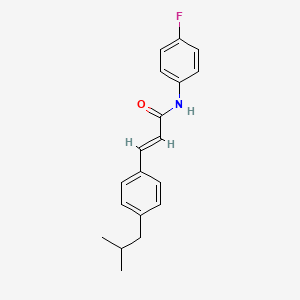
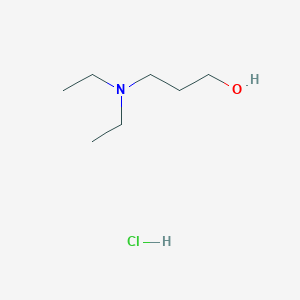


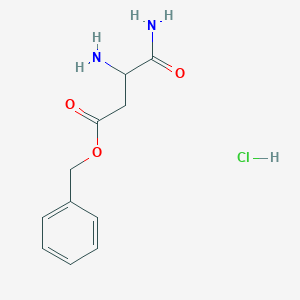
![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)
![2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2859168.png)
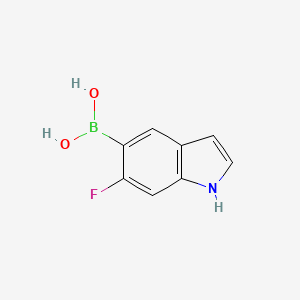
![4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2859170.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane](/img/structure/B2859175.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)
